![molecular formula C27H36O3 B12343090 Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B12343090.png)
Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique heptacyclic structure, which includes multiple fused rings and three ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the cyclization of specific aromatic precursors under controlled conditions to form the heptacyclic structure. The reaction conditions often include the use of strong acids or bases as catalysts, high temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Truxenone is less common due to the complexity of its synthesis. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Research into its biological activity includes studying its interactions with biological macromolecules and potential therapeutic applications.
Medicine: Investigations into its potential as a drug candidate for various diseases, including its mechanism of action and efficacy.
Mechanism of Action
The mechanism of action of Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione involves its interaction with specific molecular targets. The compound’s polycyclic structure allows it to intercalate into DNA or interact with proteins, potentially disrupting their normal function. The ketone groups may also participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Heptacyclo[27.3.1.12,6.113,17.118,22.07,12.023,28]hexatriaconta-1(33),2(36),3,5,7,9,11,13(35),14,16,18(34),19,21,23,25,27,29,31-octadecaene
- Heptacyclo[25.3.1.12,6.17,11.112,16.117,21.122,26]hexatriaconta-1(33),2(36),3,5,7,9,11,13(35),14,16,18(34),19,21,23,25,27,29,31-octadecaene
Uniqueness
Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione is unique due to its specific heptacyclic structure and the presence of three ketone groups. This combination of features gives it distinct chemical and physical properties, making it valuable for various research and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds .
Properties
IUPAC Name |
heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O3/c28-25-16-10-4-1-7-13(16)19-22(25)20-15-9-3-6-12-18(15)27(30)24(20)21-14-8-2-5-11-17(14)26(29)23(19)21/h13-24H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFNAZATDKKOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3C(C2=O)C4C5CCCCC5C(=O)C4C6C3C(=O)C7C6CCCC7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
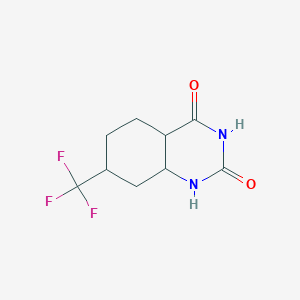


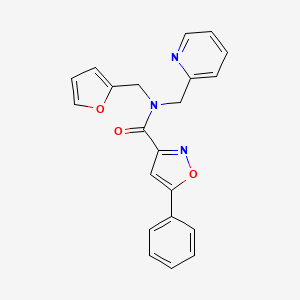
![[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate](/img/structure/B12343036.png)
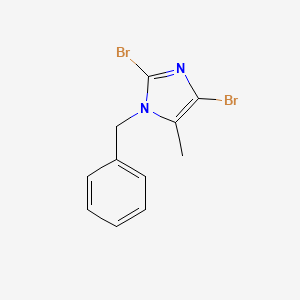
![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B12343042.png)
![4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12343044.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid](/img/structure/B12343052.png)

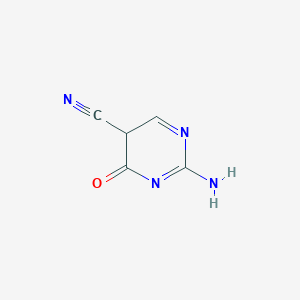
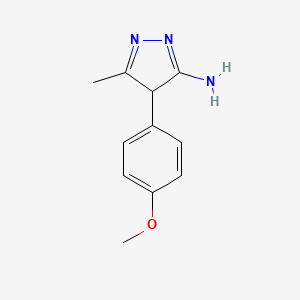
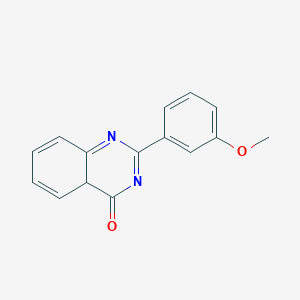
![(2S)-2-[[4-[formyl-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B12343100.png)
